Patellamide C -

Patellamide C

Catalog Number: EVT-1574427
CAS Number:
Molecular Formula: C37H46N8O6S2
Molecular Weight: 762.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Patellamide C is a cyclic peptide.
Overview

Patellamide C is a cyclic peptide derived from marine organisms, specifically tunicates. It belongs to a class of compounds known for their cytotoxic properties and potential therapeutic applications. Patellamide C is structurally related to other patellamides, such as Patellamide A, which have been studied for their biosynthesis and biological activities.

Source

Patellamide C has been isolated from marine tunicates, particularly species found in the Great Barrier Reef. These compounds are synthesized by specific biosynthetic pathways involving gene clusters that facilitate their production in the host organisms .

Classification

Patellamide C is classified as a cyclic hexapeptide, characterized by its unique ring structure that contributes to its biological activity. It falls under the category of natural products, specifically marine natural products, which are often investigated for pharmaceutical applications due to their diverse biological activities .

Synthesis Analysis

Methods

The synthesis of Patellamide C can be achieved through both natural biosynthetic pathways and synthetic organic chemistry methods. The canonical biosynthetic pathway involves several enzymatic steps, beginning with the precursor peptide, typically encoded by the patE gene. This precursor undergoes ribosomal synthesis followed by post-translational modifications that include cyclization and heterocyclization reactions .

Technical Details

  1. Biosynthesis: The biosynthetic genes responsible for Patellamide C production have been identified and characterized. Heterologous expression systems, such as Escherichia coli, have been utilized to express these genes and produce Patellamide C in vitro .
  2. Synthetic Approaches: Chemical synthesis methods have also been developed to create Patellamide C and its derivatives. These methods often involve solid-phase peptide synthesis and various coupling strategies to form the cyclic structure .
Molecular Structure Analysis

Structure

Patellamide C features a complex cyclic structure composed of six amino acids linked by peptide bonds, with additional modifications that may include cyclic succinamide groups. The molecular formula for Patellamide C is typically represented as C29H42N6O7SC_{29}H_{42}N_{6}O_{7}S .

Data

  • Molecular Weight: Approximately 570 g/mol.
  • Structural Configuration: The stereochemistry of Patellamide C includes several chiral centers, contributing to its unique three-dimensional conformation which is crucial for its biological activity .
Chemical Reactions Analysis

Reactions

Patellamide C can undergo various chemical reactions typical of cyclic peptides, including hydrolysis and oxidation. These reactions can affect its stability and bioactivity.

Technical Details

  1. Cyclization: The formation of the cyclic structure involves intramolecular reactions that can be facilitated by specific enzymes during biosynthesis or through chemical methods in synthetic pathways.
  2. Heterocyclization: This reaction introduces heteroatoms into the cyclic structure, enhancing the compound's reactivity and potential interactions with biological targets .
Mechanism of Action

Process

The mechanism of action of Patellamide C primarily involves its interaction with cellular membranes and proteins, leading to cytotoxic effects on cancer cells. It is believed to disrupt cellular processes through various pathways, including apoptosis induction and inhibition of protein synthesis.

Data

  • Biological Activity: In vitro studies have demonstrated that Patellamide C exhibits significant cytotoxicity against several cancer cell lines, indicating its potential as an anti-cancer agent .
  • Target Interaction: Research suggests that Patellamide C may interact with specific receptors or enzymes within cancer cells, although detailed mechanisms are still under investigation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stability can vary based on environmental conditions such as pH and temperature; generally more stable under acidic conditions.
  • Reactivity: Exhibits reactivity typical of peptides, including susceptibility to proteolytic degradation .
Applications

Scientific Uses

Patellamide C has garnered interest in various scientific fields due to its unique properties:

  • Pharmaceutical Research: Investigated for its potential use as an anti-cancer drug due to its cytotoxic properties.
  • Biochemical Studies: Used in studies exploring peptide synthesis and modification techniques.
  • Natural Product Chemistry: Serves as a model compound for synthesizing related cyclic peptides with enhanced biological activities .
Introduction to Patellamide C

Definition and Classification within the Cyanobactin Family

Patellamide C is a macrocyclic peptide belonging to the cyanobactin family, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria. Cyanobactins are characterized by their small size (typically 6–20 amino acids), heterocyclized amino acids (thiazoline, oxazoline, or their oxidized azole forms), and frequent macrocyclization via N-C terminal ligation [1] [2]. Within this family, Patellamide C is classified as a pseudo-octapeptide featuring:

  • Heterocyclic rings: Two thiazoles and two methyloxazolines derived from cysteine and threonine residues, respectively.
  • Stereochemical inversion: D-configuration at amino acids adjacent to thiazoles.
  • Macrocyclic structure: An 8-residue ring formed by peptide bond linkage between the N-terminal amine and C-terminal carboxylate [1] [8].This structure places Patellamide C within the "patellamide-type" cyanobactins, alongside analogues like patellamide A and ascidiacyclamide, all sharing the conserved heterocycle framework [2] [6].

Table 1: Structural Characteristics of Patellamide C

PropertyDescription
Molecular FormulaC~34~H~44~N~10~O~8~S~2~ (for core structure)
CyclizationN-C macrocyclic
Heterocycles2 thiazoles, 2 methyloxazolines
StereochemistryAlternating L/D amino acids; D-configured residues adjacent to thiazoles
Biosynthetic PrecursorPatE gene product (ribosomal)

Historical Discovery and Initial Isolation from Lissoclinum patella

Patellamide C was first isolated in 1981 during bioactivity screening of the colonial ascidian Lissoclinum patella (Fig. 1) collected near Palau [6]. Key milestones include:

  • Cytotoxicity-driven discovery: Extracts of L. patella showed potent activity against L1210 murine leukemia cells (IC~50~ 2–4 µg/mL), prompting fractionation [6].
  • Structural misassignment and correction: Initial proposals suggested fused thiazole-oxazoline rings. By 1985, synthesis attempts revealed errors, leading to the revised structure with alternating heterocycles and D-amino acids [7] [8].
  • Symbiotic origin revelation: Early work assumed ascidian production, but genomic analysis (2005) confirmed the true producer as Prochloron didemni, an uncultivated cyanobacterial symbiont residing in the ascidian’s cloacal cavities [1] [4]. The patellamide biosynthetic gene cluster (pat cluster) was identified in Prochloron genomes, encoding the precursor peptide (PatE) and modifying enzymes [8].

Ecological Significance in Marine Symbiotic Systems

Patellamide C functions within a tripartite ecological system involving the ascidian host (Lissoclinum patella), its cyanobacterial symbiont (Prochloron didemni), and environmental copper:

  • Symbiotic metabolite transfer: Prochloron synthesizes patellamides and exports them to the ascidian host, where they accumulate to ~1–5% of dry mass [4] [7]. Transcriptomics confirms constitutive expression of pat genes (patA, patE) in Prochloron regardless of light/dark cycles, suggesting essential roles [4].
  • Coordination chemistry in vivo: Patellamide C binds Cu(II) with high affinity, forming stable dinuclear complexes (Fig. 2). EXAFS studies confirm Cu(II)-patellamide complexes exist in living Prochloron cells. Proposed functions include:
  • Oxidative stress mitigation: Scavenging of reactive oxygen species (ROS) via Cu(II) redox cycling in hyperoxic cloacal cavities (O₂ levels can reach 300% saturation due to photosynthesis) [4] [7].
  • Nitrogen metabolism facilitation: Cu-patellamide complexes catalyze nitrate/nitrite reduction, potentially aiding nitrogen assimilation in the symbiosis [7].
  • Host fitness contribution: Patellamides are non-toxic to ascidian predators or microbes, ruling out classic defense roles. Instead, shading experiments show that Prochloron photosynthesis (and by extension, patellamide production) significantly enhances ascidian growth rates [4].

Properties

Product Name

Patellamide C

IUPAC Name

(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4-[(2S)-butan-2-yl]-7,21,25-trimethyl-18-propan-2-yl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone

Molecular Formula

C37H46N8O6S2

Molecular Weight

762.9 g/mol

InChI

InChI=1S/C37H46N8O6S2/c1-8-18(4)27-35-45-29(21(7)51-35)33(49)39-23(14-22-12-10-9-11-13-22)37-41-25(16-53-37)30(46)42-26(17(2)3)34-44-28(20(6)50-34)32(48)38-19(5)36-40-24(15-52-36)31(47)43-27/h9-13,15-21,23,26-29H,8,14H2,1-7H3,(H,38,48)(H,39,49)(H,42,46)(H,43,47)/t18-,19+,20+,21+,23+,26-,27-,28-,29-/m0/s1

InChI Key

CFXBLGFMQUFLKS-FUEDQDKVSA-N

SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6

Synonyms

patellamide C

Canonical SMILES

CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6

Isomeric SMILES

CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)C(C)C)CC6=CC=CC=C6

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